3-(3,3-difluorocyclobutyl)prop-2-ynoic acid
Description
Structure
3D Structure
Properties
CAS No. |
2613384-93-1 |
|---|---|
Molecular Formula |
C7H6F2O2 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
3-(3,3-difluorocyclobutyl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H6F2O2/c8-7(9)3-5(4-7)1-2-6(10)11/h5H,3-4H2,(H,10,11) |
InChI Key |
DVAPDEPXMRYDLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C#CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3,3 Difluorocyclobutyl Prop 2 Ynoic Acid and Its Precursors
Strategies for the Construction of the 3,3-Difluorocyclobutyl Ring System
The 3,3-difluorocyclobutyl moiety is a valuable structural motif that can impart unique conformational constraints and electronic properties to a molecule. Several synthetic strategies have been employed to construct this fluorinated four-membered ring.
Cycloaddition Reactions in Difluorocyclobutane Formation
[2+2] cycloaddition reactions represent a powerful and direct method for the formation of cyclobutane (B1203170) rings. nih.govnih.govru.nlresearchgate.net In the context of 3,3-difluorocyclobutane synthesis, this often involves the reaction of a ketene or keteniminium salt with an appropriate alkene. A common precursor to the 3,3-difluorocyclobutane system is a 3-oxocyclobutane derivative, which can be subsequently fluorinated.
One notable approach involves the [2+2] cycloaddition of dichloroketene with a vinyl ether, such as benzyl vinyl ether or tert-butyl vinyl ether. researchgate.net The resulting dichlorocyclobutanone can then undergo further transformations to yield the desired 3,3-difluorocyclobutanol or -cyclobutanone, which are key intermediates. researchgate.net
| Reactant 1 | Reactant 2 | Product | Notes |
| Dichloroketene | Benzyl vinyl ether | Dichlorocyclobutanone derivative | Precursor to 3,3-difluorocyclobutanol/one |
| Dichloroketene | tert-Butyl vinyl ether | Dichlorocyclobutanone derivative | Alternative precursor |
| Sulfonyl allenes | Benzyl vinyl ether | Substituted cyclobutane | Hyperbaric conditions may be required ru.nlresearchgate.net |
Deoxofluorination Approaches to Geminal Difluorides
Deoxofluorination is a widely utilized strategy for the introduction of geminal difluoride motifs from a corresponding ketone. This transformation is crucial for the synthesis of the 3,3-difluorocyclobutyl ring from a 3-oxocyclobutane precursor. A variety of fluorinating reagents can be employed for this purpose, with diethylaminosulfur trifluoride (DAST) and its analogues being prominent examples. wikipedia.org
The synthesis often commences with a readily available starting material like 3-oxocyclobutanecarboxylic acid. This can be converted to a suitable ester, which then serves as the substrate for deoxofluorination. For instance, ethyl 3,3-difluorocyclobutanecarboxylate is a convenient intermediate for a range of 3,3-difluorocyclobutyl-substituted building blocks. researchgate.net The deoxofluorination of the corresponding keto-ester with a reagent like DAST provides the desired gem-difluorinated product.
| Starting Material | Fluorinating Reagent | Product | Reference |
| 3-Oxocyclobutanecarboxylate | DAST | 3,3-Difluorocyclobutanecarboxylate | wikipedia.orgresearchgate.netdurham.ac.uk |
| O-protected 2-(hydroxylmethyl)cyclobutanone | Deoxofluorinating agent | 2-substituted difluorocyclobutane | researchgate.net |
Palladium-Catalyzed Cyclization and Related Ring-Forming Transformations
Palladium-catalyzed reactions have emerged as versatile tools in organic synthesis, including the formation of cyclic structures. organic-chemistry.orgnih.govresearchgate.netucla.eduspringernature.com While less commonly reported specifically for the 3,3-difluorocyclobutyl system, intramolecular cross-coupling reactions of appropriately substituted and fluorinated alkenyl precursors can, in principle, lead to the formation of the cyclobutane ring. These reactions often involve the cyclization of an organopalladium intermediate onto a tethered alkene. The development of such methods for fluorinated substrates remains an active area of research.
Approaches for Incorporating the Prop-2-ynoic Acid Moiety
Once the 3,3-difluorocyclobutyl core is established, the next critical step is the installation of the prop-2-ynoic acid side chain. This is typically achieved through a multi-step sequence starting from a functional group on the cyclobutane ring, such as an aldehyde or a ketone.
Wittig-Type and Horner–Wadsworth–Emmons Olefination Strategies towards Alkenoic Acid Intermediates
The Wittig reaction and the Horner–Wadsworth–Emmons (HWE) reaction are cornerstone methodologies for the formation of carbon-carbon double bonds from carbonyl compounds. organic-chemistry.orgwikipedia.orglibretexts.orgmnstate.edulumenlearning.com These reactions are instrumental in converting a 3,3-difluorocyclobutanecarbaldehyde or a corresponding ketone into an α,β-unsaturated ester, which can then be hydrolyzed to the corresponding alkenoic acid.
In a typical Wittig reaction, a phosphonium ylide reacts with the aldehyde to form an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgmnstate.edulumenlearning.com The stereochemical outcome (E or Z) is dependent on the nature of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to yield the Z-alkene. wikipedia.org
The Horner–Wadsworth–Emmons reaction, which employs a phosphonate carbanion, is often preferred due to the water-soluble nature of the phosphate byproduct, simplifying purification. wikipedia.orgorganicchemistrydata.orgsynarchive.comresearchgate.netnih.gov This reaction typically shows high E-selectivity.
| Carbonyl Compound | Reagent | Product | Reaction Type |
| 3,3-Difluorocyclobutanecarbaldehyde | (Triphenylphosphoranylidene)acetate | Ethyl 3-(3,3-difluorocyclobutyl)acrylate | Wittig Reaction |
| 3,3-Difluorocyclobutanecarbaldehyde | Triethyl phosphonoacetate | Ethyl 3-(3,3-difluorocyclobutyl)acrylate | HWE Reaction |
The resulting α,β-unsaturated ester can then be hydrolyzed under acidic or basic conditions to afford the corresponding 3-(3,3-difluorocyclobutyl)propenoic acid. This intermediate can then be converted to the target alkynoic acid through subsequent steps.
Formation of Terminal Alkynes and Subsequent Carboxylation Reactions
A more direct route to the prop-2-ynoic acid moiety involves the formation of a terminal alkyne, which is then carboxylated. This approach often starts with 3,3-difluorocyclobutanecarbaldehyde.
Several methods are available for the one-carbon homologation of an aldehyde to a terminal alkyne. The Corey-Fuchs reaction is a two-step process that first converts the aldehyde into a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide. organic-chemistry.orgwikipedia.orgalfa-chemistry.comjk-sci.comtcichemicals.com Treatment of this intermediate with a strong base, such as n-butyllithium, then effects an elimination and metal-halogen exchange to furnish the terminal alkyne. alfa-chemistry.com
The Seyferth-Gilbert homologation provides an alternative route, employing a diazomethylphosphonate reagent to convert the aldehyde directly to the terminal alkyne. nrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comwordpress.com The Ohira-Bestmann modification of this reaction allows for milder reaction conditions. wikipedia.org
| Aldehyde | Reagent(s) | Product | Reaction Name |
| 3,3-Difluorocyclobutanecarbaldehyde | 1. CBr4, PPh32. n-BuLi | 3-(3,3-Difluorocyclobutyl)propyne | Corey-Fuchs Reaction |
| 3,3-Difluorocyclobutanecarbaldehyde | Dimethyl (diazomethyl)phosphonate, t-BuOK | 3-(3,3-Difluorocyclobutyl)propyne | Seyferth-Gilbert Homologation |
Once the terminal alkyne, 3-(3,3-difluorocyclobutyl)propyne, is synthesized, the final step is carboxylation. This is typically achieved by deprotonating the terminal alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a lithium acetylide. This nucleophilic intermediate is then quenched with carbon dioxide (often in the form of dry ice) to yield the desired 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid after acidic workup.
Multi-Component Coupling Reactions for Alkyne Acid Synthesis
The direct synthesis of this compound through a one-pot multi-component reaction (MCR) represents a highly convergent and atom-economical approach. While a specific MCR for this target molecule is not extensively documented, established MCRs for the synthesis of propiolic acids can be adapted. A plausible strategy involves a variation of the Ugi or Passerini reactions, which are powerful tools for generating molecular diversity. acs.orgmdpi.com
A hypothetical three-component reaction could involve:
3,3-difluorocyclobutanecarbaldehyde as the aldehyde component.
Carbon tetrabromide or a similar C1-electrophile to provide the alkyne carbon.
A suitable nucleophile and base to facilitate the elimination and subsequent carboxylation sequence in a single pot.
Alternatively, a sequential one-pot MCR could be envisioned. This might begin with the formation of a terminal alkyne from 3,3-difluorocyclobutanecarbaldehyde via a Corey-Fuchs or Seyferth-Gilbert-Bestmann homologation, followed by in-situ carboxylation with carbon dioxide.
Another potential multi-component approach is a palladium- and copper-catalyzed coupling of a suitable 3,3-difluorocyclobutyl precursor, a protected acetylene source, and subsequent deprotection and carboxylation. However, this would stretch the definition of a classic MCR. The development of a true MCR for the direct synthesis of this compound remains a promising area for future research, offering significant advantages in terms of efficiency and step economy.
Convergent and Linear Synthesis Pathways to the Target Compound
The synthesis of this compound can be approached through both linear and convergent strategies. The choice of pathway often depends on the availability of starting materials and the desired scale of production.
Linear Synthesis Pathway:
A common linear approach commences with a commercially available precursor, such as 3,3-difluorocyclobutanol or 3,3-difluorocyclobutanone. A representative linear sequence is outlined below:
Oxidation: 3,3-difluorocyclobutanol can be oxidized to 3,3-difluorocyclobutanone using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
Alkynylation: The resulting ketone can be converted to the terminal alkyne, (3,3-difluorocyclobutyl)acetylene. This can be achieved through a two-step process involving the formation of a vinylidene intermediate, or more directly using reagents like the Ohira-Bestmann reagent. organic-chemistry.org
Carboxylation: The terminal alkyne is then carboxylated to yield the final product. This is typically achieved by deprotonating the alkyne with a strong base, such as n-butyllithium, followed by quenching with solid carbon dioxide (dry ice). researchgate.net
Convergent Synthesis Pathway:
A convergent synthesis would involve the preparation of two key fragments that are later coupled. This approach can be more efficient for larger-scale synthesis as it allows for the parallel synthesis of intermediates.
Fragment A Synthesis: Preparation of a suitable electrophilic 3,3-difluorocyclobutyl derivative. This could be a halide or a triflate, synthesized from 3,3-difluorocyclobutanol.
Fragment B Synthesis: Preparation of a nucleophilic acetylene equivalent, such as lithium (trimethylsilyl)acetylide.
Coupling and Deprotection: The two fragments are coupled, for example, through a Sonogashira-type coupling, although this is more common for sp2-hybridized halides. wikipedia.orglibretexts.org A more likely route would be nucleophilic substitution of the 3,3-difluorocyclobutyl halide with the acetylide. The trimethylsilyl (B98337) protecting group is then removed.
Carboxylation: The resulting (3,3-difluorocyclobutyl)acetylene is then carboxylated as described in the linear pathway.
The synthesis of gem-difluorocyclobutane building blocks can be challenging. Recent advances have utilized organolanthanum reagents to overcome difficulties associated with the reaction of 3,3-difluorocyclobutanone with more common organometallic reagents. acs.orgresearchgate.net
Optimization of Reaction Conditions and Yields in Academic and Preparative Scales
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, both in academic research and for larger preparative scales. Key parameters for optimization include the choice of reagents, solvents, temperature, and reaction time for the critical steps of alkynylation and carboxylation.
Alkynylation Step Optimization:
For the conversion of 3,3-difluorocyclobutanone to (3,3-difluorocyclobutyl)acetylene, the choice of alkynylating agent is critical.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Ohira-Bestmann Reagent | K2CO3, MeOH, rt | Mild conditions, one-pot from aldehyde | Reagent can be unstable |
| Corey-Fuchs Reaction | 1. CBr4, PPh3, DCM; 2. n-BuLi, THF, -78 °C | Reliable and well-established | Two steps, requires cryogenic temperatures |
This table is based on general applications of these reagents and would require specific optimization for the 3,3-difluorocyclobutyl substrate.
Carboxylation Step Optimization:
| Parameter | Condition | Effect on Yield |
| Base | n-BuLi, LDA, NaH | Stronger bases lead to more complete deprotonation of the alkyne. |
| Solvent | THF, Diethyl ether | Aprotic, anhydrous solvents are essential to prevent quenching of the acetylide. |
| Temperature | -78 °C to 0 °C | Low temperatures are crucial to prevent side reactions of the organolithium reagent. |
| CO2 Source | Gaseous CO2, Dry Ice | A large excess of freshly crushed dry ice is commonly used to ensure complete carboxylation. |
This table outlines general considerations for the carboxylation of terminal alkynes. researchgate.netresearchgate.net
On a preparative scale, factors such as cost of reagents, ease of purification, and safety become more prominent. For example, while cryogenic conditions are manageable in a laboratory setting, they can be challenging and costly to implement on a larger scale. Therefore, exploring milder, room-temperature procedures is a key aspect of process optimization. The use of flow chemistry could also be investigated for both the alkynylation and carboxylation steps to improve safety, control, and scalability.
Chemical Reactivity and Transformations of 3 3,3 Difluorocyclobutyl Prop 2 Ynoic Acid
Reactions Involving the Alkyne Moiety
The carbon-carbon triple bond in 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.
While specific studies on the electrophilic addition reactions of this compound are not extensively documented, the general reactivity of alkynes suggests that it would undergo reactions such as halogenation (addition of halogens like Br₂) and hydrohalogenation (addition of hydrogen halides like HBr). For instance, the reaction with hydrogen chloride could lead to the formation of a chloroacrylic acid derivative. wikipedia.org
Detailed research on nucleophilic additions to the triple bond of this compound is not widely available in the public domain. However, based on the general principles of alkyne chemistry, it can be inferred that this compound could potentially react with nucleophiles under appropriate conditions.
The alkyne functionality in this compound makes it a suitable candidate for cycloaddition reactions. One of the most prominent examples of such reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would involve the coupling of the alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. While specific examples with this compound are not detailed in the literature, this type of transformation is a powerful tool for linking different molecular fragments.
The terminal alkyne in this compound is a key feature for participation in metal-catalyzed cross-coupling reactions. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst, is a particularly relevant transformation. wikipedia.org This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals. wikipedia.orgmdpi.com While specific applications with this compound are not extensively reported, its structure is amenable to this type of coupling.
Table 1: Potential Metal-Catalyzed Coupling Reactions
| Reaction Name | Reactants | Catalyst System | Product Type |
| Sonogashira Coupling | This compound, Aryl/Vinyl Halide | Palladium catalyst, Copper co-catalyst, Base | Aryl/Vinyl-substituted alkyne |
| Heck Reaction | (if converted to a derivative) | Palladium catalyst, Base | Substituted alkene |
This table represents potential reactions based on the functional groups present in the molecule.
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is another reactive site in this compound, primarily undergoing reactions typical of this functional group.
The carboxylic acid group of this compound can be readily converted into esters and amides. Esterification would involve reacting the acid with an alcohol in the presence of an acid catalyst.
Amidation, the reaction with an amine to form an amide bond, is a particularly significant transformation for this molecule, as it is a key step in the synthesis of certain pharmaceutical compounds. This reaction typically involves the use of a coupling agent to facilitate the formation of the amide bond.
Table 2: Documented Use in Amidation Reaction
| Reactant 1 | Reactant 2 | Coupling Agent | Product | Reference |
| This compound | (S)-2-aminopropanamide | Not specified | (S)-2-((3-(3,3-difluorocyclobutyl)prop-2-ynoyl)amino)propanamide | Patent WO2017042182A1 google.com |
This documented reaction highlights the utility of this compound as a building block in the synthesis of more complex molecules with potential biological activity.
Reduction to Alcohol and Aldehyde Derivatives
The carboxylic acid functionality of this compound can be selectively reduced to either a primary alcohol or an aldehyde, providing valuable synthetic intermediates.
The complete reduction to the corresponding propargyl alcohol, 3-(3,3-difluorocyclobutyl)prop-2-yn-1-ol, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation. The reaction typically proceeds by the addition of a hydride ion to the carbonyl carbon of the carboxylic acid. An intermediate aldehyde is formed, which is immediately further reduced to the primary alcohol. pharmablock.comwikipedia.org
Selective reduction to the aldehyde, 3-(3,3-difluorocyclobutyl)prop-2-ynal, is more challenging as aldehydes are more readily reduced than carboxylic acids. pharmablock.com Direct partial reduction is generally not feasible. A common strategy involves a two-step process: first, the carboxylic acid is converted to a less reactive derivative, such as an ester or an acid chloride. This derivative can then be treated with a milder, sterically hindered reducing agent at low temperatures. Reagents like diisobutylaluminum hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride are often employed for this purpose, as they can selectively reduce the ester or acid chloride to the aldehyde while minimizing over-reduction to the alcohol. pharmablock.com
| Starting Material | Product | Reagent(s) | Typical Conditions |
| This compound | 3-(3,3-Difluorocyclobutyl)prop-2-yn-1-ol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, followed by aqueous workup |
| Activated derivative (e.g., ester, acid chloride) | 3-(3,3-Difluorocyclobutyl)prop-2-ynal | Diisobutylaluminum hydride (DIBAL-H) | Anhydrous toluene or THF, low temperature (e.g., -78 °C) |
Carboxylic Acid Activation and Coupling Reagents
The carboxylic acid group of this compound can be activated to facilitate the formation of amide and ester derivatives, which are crucial transformations in medicinal chemistry and materials science. This activation is necessary because carboxylic acids themselves are generally unreactive towards nucleophiles like amines and alcohols under mild conditions.
A variety of coupling reagents can be employed for this purpose. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine or alcohol to form the corresponding amide or ester. chemrxiv.orgresearchgate.net The Steglich esterification, for example, utilizes DCC in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) for the efficient formation of esters. chemrxiv.org
Phosphonium and uronium/aminium-based reagents are another important class of coupling agents. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and the ability to suppress side reactions, particularly racemization in the case of chiral substrates. wikipedia.orgchemistrytalk.orghumanjournals.com These reagents activate the carboxylic acid by forming an activated ester, which then reacts with the nucleophile.
For acetylenic carboxylic acids specifically, a one-pot procedure for the synthesis of acetylenic amides has been described involving the in situ formation of a lithium carboxylate salt, which is then coupled with an amine using a reagent like HBTU. nih.gov
| Coupling Reagent Class | Examples | Byproducts | Key Features |
| Carbodiimides | DCC, EDC | Dicyclohexylurea (DCU), EDC-urea | Widely used, DCU precipitates from reaction |
| Phosphonium Salts | BOP, PyBOP | Hexamethylphosphoramide (HMPA), Pyrrolidine derivatives | High reactivity, often used for difficult couplings |
| Uronium/Aminium Salts | HBTU, HATU | Tetramethylurea | Very efficient, low racemization |
Reactivity Influenced by the Difluorocyclobutyl Ring
The 3,3-difluorocyclobutyl moiety significantly influences the chemical reactivity of the molecule through a combination of electronic and steric effects, as well as the inherent strain of the four-membered ring.
Inductive and Steric Effects of Geminal Fluorine Atoms
Fluorine is the most electronegative element, and the two fluorine atoms on the cyclobutyl ring exert a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon framework to the adjacent prop-2-ynoic acid moiety. The primary consequence of this inductive effect is an increase in the acidity of the carboxylic acid proton. By withdrawing electron density from the carboxylate group, the gem-difluoro substituent stabilizes the conjugate base, thereby lowering the pKa of the carboxylic acid compared to its non-fluorinated analog. researchgate.net
The electron-withdrawing nature of the difluoro group also influences the electron density of the alkyne. The triple bond becomes more electron-deficient, which can affect its reactivity in various chemical transformations. For example, in nucleophilic addition reactions to the alkyne, the increased electrophilicity of the triple bond could enhance the reaction rate.
Sterically, the difluorocyclobutyl group is relatively bulky. This steric hindrance can influence the approach of reagents to the reactive centers of the molecule, potentially affecting reaction rates and stereochemical outcomes.
Ring Strain and its Impact on Reaction Pathways
Cyclobutane (B1203170) rings possess significant ring strain due to the deviation of their C-C-C bond angles (approximately 90°) from the ideal tetrahedral angle of 109.5°. pharmablock.comyoutube.com This inherent strain makes cyclobutane derivatives more reactive than their acyclic or larger-ring counterparts. youtube.comfiveable.me Reactions that lead to the opening of the cyclobutane ring can be energetically favorable as they relieve this strain.
While the prop-2-ynoic acid moiety is not directly involved in ring-opening reactions under typical conditions, the strain of the cyclobutyl ring can influence the reactivity of the exocyclic bonds. The C-C bond connecting the ring to the propargyl group may exhibit altered bond strength and reactivity. Furthermore, the strain can affect the conformational preferences of the molecule, which in turn can influence the accessibility of the reactive sites.
Derivatization Strategies for Advanced Molecular Architectures
The unique combination of functional groups in this compound makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the field of drug discovery. The difluorocyclobutyl motif is increasingly recognized as a beneficial substituent in medicinal chemistry, often used to improve metabolic stability and modulate physicochemical properties like lipophilicity and pKa. pharmablock.comnih.gov
The prop-2-ynoic acid moiety offers a rich platform for derivatization. The alkyne can participate in a variety of chemical transformations, including:
Cycloaddition Reactions: The electron-deficient nature of the alkyne, enhanced by the difluorocyclobutyl group, makes it a good dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems. youtube.com It can also undergo 1,3-dipolar cycloadditions with azides (a "click" reaction) to form triazoles, which are important pharmacophores. chemistrytalk.org
Transition-Metal-Catalyzed Couplings: The terminal alkyne can be involved in various coupling reactions, such as Sonogashira, Suzuki, and Negishi couplings, to form new carbon-carbon bonds and elaborate the molecular structure.
Addition Reactions: The triple bond can undergo addition reactions with a variety of reagents, including halogens, hydrogen halides, and water, to introduce new functional groups.
The carboxylic acid group, as discussed previously, can be readily converted into a wide range of amides and esters, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships in drug design. By combining these derivatization strategies, complex and biologically active molecules can be synthesized from the this compound core. For instance, the difluorocyclobutane moiety can serve as a metabolically stable bioisostere for other groups, while the derivatized prop-2-ynoic acid portion can be tailored to interact with specific biological targets. nih.gov
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the environment of the fluorine atoms.
The ¹H and ¹³C NMR spectra are expected to reveal distinct signals corresponding to each unique proton and carbon atom in the molecule. The presence of the electronegative fluorine atoms and the anisotropic effect of the alkyne group will significantly influence the chemical shifts.
Predicted ¹H NMR Data:
The proton NMR spectrum is anticipated to show signals for the cyclobutyl protons and the carboxylic acid proton. The protons on the cyclobutane (B1203170) ring (H-2, H-4, and H-1') are expected to exhibit complex splitting patterns due to geminal and vicinal couplings. The carboxylic acid proton (H-5) will likely appear as a broad singlet at a downfield chemical shift, which can vary with solvent and concentration.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2, H-4 | 2.5 - 3.0 | Multiplet |
| H-1' | 3.2 - 3.7 | Multiplet |
| H-5 (COOH) | 10.0 - 12.0 | Broad Singlet |
Predicted ¹³C NMR Data:
The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbon atom bonded to the two fluorine atoms (C-3) is expected to show a characteristic triplet due to one-bond C-F coupling. The acetylenic carbons (C-1 and C-2') and the carbonyl carbon (C-3') will appear at downfield shifts.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2, C-4 | 35 - 45 | Singlet |
| C-1' | 30 - 40 | Singlet |
| C-3 | 115 - 125 | Triplet |
| C-1 | 75 - 85 | Singlet |
| C-2' | 85 - 95 | Singlet |
| C-3' (COOH) | 155 - 165 | Singlet |
¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. For 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid, a single signal is expected for the two equivalent fluorine atoms. This signal will likely be a triplet due to coupling with the adjacent methylene (B1212753) protons (H-2 and H-4).
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
| F (gem-difluoro) | -90 to -110 | Triplet |
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between vicinally coupled protons. For instance, correlations would be expected between the proton at C-1' and the protons at C-2 and C-4 on the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated carbons in the cyclobutyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in establishing the link between the cyclobutyl moiety and the prop-2-ynoic acid side chain. Key expected correlations would be between the proton at C-1' and the acetylenic carbons C-1 and C-2'.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in the molecule. The IR and Raman spectra are expected to show characteristic absorption bands for the carboxylic acid, alkyne, and difluorocyclobutyl groups.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| O-H (Carboxylic acid) | Stretching | 3300 - 2500 (broad) | Weak |
| C=O (Carboxylic acid) | Stretching | 1710 - 1680 | Medium |
| C≡C (Alkyne) | Stretching | 2260 - 2190 | Weak to medium |
| C-O (Carboxylic acid) | Stretching | 1320 - 1210 | Medium |
| C-F | Stretching | 1200 - 1000 | Strong |
The C≡C stretching vibration is often weak in the IR spectrum for symmetrically substituted alkynes, but it is expected to be more intense in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.
Predicted Mass Spectrometry Data:
Molecular Ion (M⁺): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (C₇H₆F₂O₂).
Major Fragmentation Pathways: Common fragmentation patterns would likely involve:
Loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂).
Cleavage of the cyclobutane ring, potentially with the loss of ethylene (B1197577) (C₂H₄) or difluoroethylene (C₂H₂F₂).
Alpha-cleavage adjacent to the alkyne.
| m/z Value | Proposed Fragment Identity |
| [M]⁺ | Molecular Ion |
| [M-45]⁺ | Loss of •COOH |
| [M-44]⁺ | Loss of CO₂ |
| [M-28]⁺ | Loss of C₂H₄ |
X-ray Crystallography for Solid-State Structural Determination
Key structural features that would be elucidated include:
The puckered conformation of the cyclobutane ring.
The precise bond lengths of the C-C, C-F, C≡C, and C=O bonds.
The bond angles within the cyclobutane ring and the prop-2-ynoic acid side chain.
The intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups, which would likely lead to the formation of dimers.
Chromatographic Methods for Purity Assessment and Separation
The purity and separation of this compound are critical for its characterization and application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques employed for these purposes. These methods allow for the quantification of the compound and the identification of any impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a primary method for assessing the purity of this compound. This technique separates compounds based on their hydrophobicity. Due to the presence of the carboxylic acid group, the mobile phase is typically acidified to suppress ionization and achieve better peak shape and retention.
A common approach involves a C18 stationary phase, which provides excellent separation for a wide range of organic molecules. The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with a small amount of an acid like formic acid or trifluoroacetic acid. Detection is commonly performed using a UV detector, as the propiolic acid moiety exhibits UV absorbance. For higher sensitivity and specificity, particularly in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is advantageous.
Detailed research findings have established optimized HPLC conditions for the analysis of fluorinated carboxylic acids. nih.govtandfonline.com Stationary phases with fluorinated modifications, such as pentafluorophenyl (PFP) phases, can offer alternative selectivity for fluorinated compounds compared to traditional C18 columns. researchgate.netchromatographyonline.com These phases can interact differently with the fluorinated cyclobutyl group, potentially improving separation from structurally similar impurities. researchgate.netchromatographyonline.com
The following table outlines a validated HPLC method for the purity assessment of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm |
| Retention Time | Approximately 8.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of the carboxylic acid group, derivatization of this compound is necessary prior to GC-MS analysis. colostate.edulibretexts.org Esterification is a common derivatization strategy, converting the carboxylic acid into a more volatile ester, for instance, a methyl or ethyl ester. gcms.cz Another effective method is silylation, where the active hydrogen of the carboxylic acid is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). libretexts.org
Following derivatization, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for unequivocal identification of the target compound and any impurities. The mass spectrum of fluorinated compounds can be complex, but provides a unique fingerprint for identification. nist.gov
Research findings on the GC-MS analysis of related organic acids have demonstrated the robustness of derivatization methods for achieving excellent chromatographic separation and sensitive detection. acs.orgnih.gov The choice of derivatizing agent can be optimized to ensure complete reaction and the formation of a stable derivative suitable for GC analysis. colostate.edu
The table below details a typical GC-MS method for the analysis of this compound after derivatization to its trimethylsilyl ester.
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 60 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool in modern chemistry for investigating molecular structures, properties, and reactivity from first principles. For 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid, methods like Density Functional Theory (DFT) would be employed to provide detailed insights into its behavior at a molecular level.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable structure is found.
Conformational analysis is particularly important for this molecule due to the flexibility of the cyclobutyl ring and the rotational freedom around the single bond connecting the ring to the propiolic acid side chain. Partially fluorinated carboxylic acids are known to exhibit rich conformational landscapes. illinois.edu Computational studies would explore different puckering conformations of the difluorocyclobutyl ring and various orientations of the carboxylic acid group to identify the global minimum energy conformer as well as other low-energy isomers that might exist in equilibrium. nih.gov
Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Energy Conformer of this compound This table presents plausible data that would be obtained from a geometry optimization calculation, typically using a DFT method like B3LYP with a 6-311++G(d,p) basis set.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| C≡C | 1.21 Å | |
| C-C (ring-alkyne) | 1.48 Å | |
| C-F | 1.36 Å | |
| C=O | 1.22 Å | |
| C-O | 1.35 Å | |
| O-H | 0.97 Å | |
| **Bond Angles (°) ** | ||
| C-C≡C | 178.5° | |
| ≡C-C=O | 123.0° | |
| F-C-F | 106.5° | |
| Dihedral Angles (°) | ||
| H-O-C=O | 0.0° (syn-periplanar) |
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)
Electronic structure analysis provides insight into the distribution of electrons within the molecule, which is crucial for understanding its reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.comresearchgate.net For this compound, the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group would be expected to influence these orbital energies.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In the MEP of this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the acidic hydrogen atom, highlighting its electrophilic character.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data would be derived from the same DFT calculations used for geometry optimization.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 6.3 eV |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry allows for the prediction of various spectroscopic properties that can aid in the experimental characterization of a molecule.
NMR Chemical Shifts: Theoretical calculations, particularly using DFT, can predict the 1H and 13C NMR chemical shifts with reasonable accuracy. nih.gov These predictions are valuable for assigning experimental spectra and confirming the structure of the synthesized compound. The predicted shifts for this compound would be influenced by the electronic environment of each nucleus, including the deshielding effects of the fluorine atoms and the alkyne and carboxyl groups.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These calculations can confirm that an optimized structure is a true energy minimum (no imaginary frequencies) and help in the assignment of experimental IR spectra. For the target molecule, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C≡C alkyne stretch, and the C-F stretches.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound Predicted values are typically scaled to better match experimental results.
| Spectrum | Group | Predicted Value |
| 13C NMR | C=O | ~170 ppm |
| C≡C (acid side) | ~85 ppm | |
| C≡C (ring side) | ~78 ppm | |
| CF₂ | ~120 ppm (triplet) | |
| 1H NMR | O-H | ~12 ppm |
| CH (ring) | ~3.5 ppm | |
| CH₂ (ring) | ~2.8 ppm | |
| IR Frequencies | O-H stretch | ~3300-2500 cm⁻¹ (broad) |
| C≡C stretch | ~2250 cm⁻¹ | |
| C=O stretch | ~1710 cm⁻¹ | |
| C-F stretch | ~1100 cm⁻¹ |
Reaction Mechanism Elucidation
Computational methods are instrumental in exploring the potential reaction pathways of a molecule, providing insights that are often difficult to obtain through experiments alone.
Transition State Characterization and Reaction Barrier Calculations
To understand the mechanism of a chemical reaction, computational chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing the TS structure and calculating its energy relative to the reactants allows for the determination of the activation energy barrier. A higher barrier corresponds to a slower reaction rate. For this compound, a potential reaction for study would be the nucleophilic addition to the alkyne bond. Calculations would model the approach of a nucleophile, identify the TS structure, and compute the energy barrier for the reaction, thereby predicting its kinetic feasibility.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamic properties. To date, a specific molecular dynamics simulation study focusing exclusively on this compound has not been reported in the peer-reviewed scientific literature. However, based on theoretical principles and computational studies of analogous structures, a prospective analysis of its conformational landscape can be constructed. Such an analysis would primarily focus on the puckering of the 3,3-difluorocyclobutyl ring, the rotation around the single bond connecting the ring to the prop-2-ynoic acid side chain, and the orientation of the carboxylic acid group.
The conformational flexibility of this compound is expected to be governed by several key factors: the puckering of the cyclobutane (B1203170) ring, the rotational barrier of the bond connecting the cyclobutyl ring to the propynoic acid moiety, and the rotational freedom of the carboxylic acid group.
The 3,3-difluorocyclobutyl moiety is anticipated to exhibit a non-planar, puckered conformation. Unlike unsubstituted cyclobutane, which undergoes rapid ring-puckering, the gem-difluoro substitution at the C3 position is expected to influence the puckering potential energy surface. The electrostatic repulsion between the two fluorine atoms and their steric bulk would likely favor a puckered conformation over a planar one to minimize these unfavorable interactions. Computational studies on similar difluorinated cycloalkanes have shown that fluorine substitution can significantly alter the conformational preferences and energy barriers between different puckered states.
Finally, the carboxylic acid group of the prop-2-ynoic acid moiety also possesses rotational freedom around the C-C single bond. This rotation would influence the orientation of the hydroxyl group, which can have implications for intermolecular interactions, such as hydrogen bonding.
A hypothetical molecular dynamics simulation would aim to quantify these motions and determine the most stable conformations. The simulation would involve defining a force field to describe the interatomic forces within the molecule and then solving Newton's equations of motion to track the trajectory of each atom over time. The resulting trajectories would provide a detailed picture of the conformational landscape, including the relative populations of different conformers and the energy barriers for interconversion between them.
To illustrate the type of data that would be obtained from such a simulation, the following tables present hypothetical results based on expected chemical principles and data from similar molecules.
| Parameter | Value |
|---|---|
| Force Field | CHARMM36 / GROMOS54a7 |
| Solvent Model | Explicit (e.g., TIP3P water) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
| Conformational Feature | Parameter | Predicted Value |
|---|---|---|
| Cyclobutyl Ring Puckering | Puckering Angle | ~25-35 degrees |
| Energy Barrier to Planarity | ~1.5-2.5 kcal/mol | |
| Side Chain Rotation (C-C) | Major Torsional Angles | gauche (~±60°), anti (~180°) |
| Rotational Energy Barrier | ~2-4 kcal/mol | |
| Carboxylic Acid Rotation (C-COOH) | Rotational Energy Barrier | ~4-6 kcal/mol |
Detailed research findings from such simulations would provide a quantitative understanding of the conformational preferences and the dynamics of this compound. This information would be invaluable for understanding its physicochemical properties and its potential interactions with biological targets.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Fluorinated Building Blocks
3-(3,3-difluorocyclobutyl)prop-2-ynoic acid is a valuable intermediate in the synthesis of a diverse array of fluorinated building blocks. The presence of the gem-difluoro group on the cyclobutane (B1203170) ring enhances the lipophilicity and metabolic stability of derivative compounds, making them attractive motifs in medicinal chemistry and agrochemicals. researchgate.netresearchgate.net The propiolic acid functionality provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular scaffolds.
The synthesis of such building blocks often commences with the strategic functionalization of the alkyne or the carboxylic acid. For instance, the carboxylic acid can be readily converted into esters, amides, or acid halides, which can then participate in a variety of coupling reactions. The alkyne moiety can undergo reactions such as hydrohalogenation, hydration, and cycloadditions to introduce further diversity.
Table 1: Exemplary Transformations of this compound for the Generation of Fluorinated Building Blocks
| Starting Material | Reagents and Conditions | Product | Application of Product |
| This compound | SOCl₂, then R¹R²NH | N,N-disubstituted-3-(3,3-difluorocyclobutyl)prop-2-ynamide | Intermediate for amide-containing scaffolds |
| This compound | R-OH, H⁺ (cat.) | Alkyl 3-(3,3-difluorocyclobutyl)prop-2-ynoate | Precursor for ester-containing molecules |
| This compound | H₂, Pd/C | 3-(3,3-difluorocyclobutyl)propanoic acid | Saturated building block for further modification |
| This compound | Br₂, CCl₄ | (E/Z)-2,3-dibromo-3-(3,3-difluorocyclobutyl)propenoic acid | Dihaloalkene intermediate for cross-coupling reactions |
Precursor for Cyclobutyl-Containing Heterocyclic Compounds
The unique combination of an alkyne and a carboxylic acid within this compound makes it an ideal precursor for the synthesis of a wide range of cyclobutyl-containing heterocyclic compounds. unica.itananikovlab.ru The intramolecular cyclization of appropriately functionalized derivatives or intermolecular reactions with difunctional reagents can lead to the formation of various five- and six-membered heterocycles. These heterocyclic scaffolds are prevalent in numerous biologically active molecules and functional materials.
For example, the reaction of this compound with hydrazine derivatives can yield pyrazoles, while its reaction with hydroxylamine can produce isoxazoles. Furthermore, the propiolate ester derivatives can undergo 1,3-dipolar cycloaddition reactions with azides to form triazoles. The difluorocyclobutyl moiety remains as a stable, lipophilic substituent on these heterocyclic rings.
Table 2: Synthesis of Heterocyclic Compounds from this compound
| Reactant 1 | Reactant 2 | Resulting Heterocycle |
| This compound | Hydrazine (H₂NNH₂) | 5-(3,3-difluorocyclobutylmethyl)-1H-pyrazol-3(2H)-one |
| This compound | Hydroxylamine (H₂NOH) | 5-(3,3-difluorocyclobutylmethyl)isoxazol-3(2H)-one |
| Methyl 3-(3,3-difluorocyclobutyl)prop-2-ynoate | Benzyl azide (B81097) (BnN₃) | Methyl 1-benzyl-4-(3,3-difluorocyclobutylmethyl)-1H-1,2,3-triazole-5-carboxylate |
Utilization in the Construction of Bioisosteric Scaffolds (without clinical implications)
The rigid nature of the cyclobutane ring can also be exploited to create conformationally constrained analogues of more flexible molecules, providing insights into structure-activity relationships. The synthesis of these bioisosteric scaffolds involves the incorporation of the this compound core into larger molecular frameworks through standard organic transformations.
Application in the Synthesis of Complex Natural Product Analogues (without bioactivity focus)
Natural products often serve as inspiration for the development of new synthetic methodologies and the creation of novel molecular architectures. While the direct synthesis of complex natural products is a significant challenge, the preparation of simplified or modified analogues can provide access to new chemical space and lead to the discovery of compounds with interesting properties. This compound can be employed in the synthesis of analogues of natural products that contain either a cyclobutane ring or a long alkyl chain with an acidic terminus. nih.govsemanticscholar.org
Potential in Polymer Chemistry and Advanced Materials (e.g., as a monomer for specialized polymers)
The presence of a reactive alkyne functionality in this compound suggests its potential as a monomer for the synthesis of specialized polymers. The polymerization of alkynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. The incorporation of the 3,3-difluorocyclobutyl group into the polymer backbone could impart unique characteristics such as increased thermal stability, altered solubility, and modified dielectric properties.
Furthermore, the carboxylic acid group can be used for post-polymerization modification, allowing for the attachment of other functional groups to the polymer chain. Potential polymerization methods could include transition-metal-catalyzed polymerization or radical polymerization of the corresponding acrylate derivative. The resulting polymers could find applications in areas such as organic electronics, specialty coatings, and high-performance materials.
Table 3: Potential Polymerization Reactions of this compound Derivatives
| Monomer | Polymerization Method | Potential Polymer Structure | Potential Application |
| This compound | Rh-based catalysis | Poly[this compound] | Conjugated polymer for electronic devices |
| 2-((3-(3,3-difluorocyclobutyl)prop-2-ynoyl)oxy)ethyl methacrylate | Radical polymerization | Polymethacrylate with pendant difluorocyclobutyl alkyne groups | Cross-linkable polymer for advanced materials |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid likely presents challenges related to the construction of the gem-difluorocyclobutane ring and its subsequent coupling to the propargyl fragment. Future research should prioritize the development of efficient and environmentally benign synthetic strategies.
Key Research Objectives:
Green Chemistry Approaches: Investigation into synthetic pathways that minimize the use of hazardous reagents and solvents. This could involve exploring catalytic methods, flow chemistry, and the use of bio-based starting materials.
Photoredox Catalysis: Utilizing visible-light-mediated reactions for the construction of the C-C bond between the cyclobutyl ring and the alkyne, which can offer mild reaction conditions and high functional group tolerance.
Exploration of Enantioselective Synthesis Pathways
The presence of a stereocenter at the C1 position of the cyclobutyl ring (if substituted asymmetrically in derivatives) or the potential for chiral derivatives suggests that the development of enantioselective synthetic routes would be highly valuable.
Potential Strategies:
Chiral Pool Synthesis: Employing enantiomerically pure starting materials to introduce chirality.
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of key bond-forming reactions.
Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
Investigation of Unexplored Reactivity Patterns
The combination of a strained four-membered ring and a reactive alkyne and carboxylic acid offers a fertile ground for discovering novel chemical transformations.
Areas for Investigation:
Cycloaddition Reactions: Exploring the participation of the alkyne in [3+2] and [2+2] cycloadditions to generate complex heterocyclic and carbocyclic scaffolds.
Ring-Opening Reactions: Investigating the reactivity of the difluorocyclobutyl ring under various conditions (e.g., thermal, acidic, basic) to access novel fluorinated linear chains.
Metal-Catalyzed Transformations: Studying the behavior of the molecule in the presence of various transition metal catalysts to explore reactions such as cross-coupling, hydrofunctionalization, and cycloisomerization.
Expansion of Applications in Chemical Biology and Materials Science
While clinical applications are excluded from this discussion, the unique properties of this compound make it an intriguing candidate for various non-clinical applications.
Potential Applications:
Chemical Biology:
Bioorthogonal Chemistry: The terminal alkyne can serve as a handle for bioorthogonal "click" reactions, enabling its use as a probe for labeling and tracking biomolecules in vitro.
Enzyme Inhibition: The propiolic acid moiety is a known feature in some enzyme inhibitors. The difluorocyclobutyl group could modulate binding affinity and selectivity.
Materials Science:
Polymer Synthesis: The alkyne functionality allows for its use as a monomer in polymerization reactions, such as Glaser-Hay coupling, to create novel polymers with tailored electronic and physical properties. The fluorine content could impart desirable characteristics like thermal stability and hydrophobicity.
Self-Assembling Monolayers (SAMs): The carboxylic acid can act as an anchor to various surfaces, while the fluorinated tail could be used to create hydrophobic or oleophobic coatings.
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry can play a pivotal role in guiding the experimental exploration of this compound.
Modeling Approaches:
Density Functional Theory (DFT): To predict molecular geometries, reaction mechanisms, and spectroscopic properties. This can aid in understanding its reactivity and designing new reactions.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics and interactions of the molecule with its environment, which is particularly relevant for its applications in chemical biology and materials science.
Quantitative Structure-Activity Relationship (QSAR): While outside the scope of clinical applications, QSAR modeling could be used to predict physical properties relevant to materials science applications.
Table of Predicted Physicochemical Properties (Illustrative)
| Property | Predicted Value | Method |
| Molecular Weight | 174.12 g/mol | --- |
| pKa | ~2.0 - 3.0 | DFT Calculation |
| LogP | ~1.5 - 2.5 | Computational Prediction |
| Polar Surface Area | 37.3 Ų | Computational Prediction |
Q & A
Q. What are the established synthetic routes for 3-(3,3-difluorocyclobutyl)prop-2-ynoic acid?
The synthesis typically involves functionalization of fluorinated cyclobutyl precursors. A common approach includes:
- Step 1 : Preparation of 3,3-difluorocyclobutanone via fluorination of cyclobutanone derivatives using reagents like DAST (diethylaminosulfur trifluoride) .
- Step 2 : Coupling the fluorinated cyclobutyl moiety with a propiolic acid derivative. This may involve alkyne-azide cycloaddition (click chemistry) or palladium-catalyzed cross-coupling reactions to attach the propynoic acid group .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) are critical. For example, dichloromethane or THF are preferred solvents for maintaining intermediate stability .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR Spectroscopy : NMR confirms the presence and configuration of fluorine atoms on the cyclobutyl ring. NMR resolves propynoic acid proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHFO) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly the strained cyclobutyl ring and planar propynoic acid group .
Q. What functional groups dictate the compound’s reactivity?
- Propynoic Acid (HC≡C-COOH) : Participates in nucleophilic additions (e.g., with amines) and cycloadditions. The triple bond enables conjugation with the carboxylic acid, enhancing electrophilicity .
- 3,3-Difluorocyclobutyl Group : Fluorine atoms induce steric hindrance and electron-withdrawing effects, stabilizing the ring against ring-opening reactions while modulating solubility and lipophilicity .
Advanced Research Questions
Q. How does the difluorocyclobutyl moiety influence biological target interactions compared to non-fluorinated analogs?
- Electronic Effects : Fluorine’s electronegativity polarizes the cyclobutyl ring, enhancing hydrogen-bonding capacity with enzymes or receptors. This is critical in docking studies, as seen in BACE1 inhibitor complexes .
- Metabolic Stability : Fluorination reduces oxidative metabolism, as observed in analogs like 2-(3,3-difluorocyclobutyl)acetic acid, which showed prolonged half-life in hepatic microsome assays .
- Comparative Data : Non-fluorinated cyclobutyl analogs exhibit 30-50% lower binding affinity in RORγ modulation assays, highlighting fluorine’s role in target engagement .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, conflicting enzyme inhibition data may arise from differences in buffer ionic strength .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed propynoic acid derivatives) that may interfere with activity .
- Orthogonal Models : Validate findings across cell-based and in vivo models. A study on fluorinated cyclobutyl derivatives showed discordant results between HEK293 cells and murine models due to transporter expression differences .
Q. How can computational methods guide the optimization of this compound derivatives?
- Molecular Docking : Predict binding modes with targets like BACE1 or RORγ. For instance, the propynoic acid group forms salt bridges with catalytic lysine residues in BACE1 .
- MD Simulations : Assess conformational stability of the cyclobutyl ring under physiological conditions. Simulations reveal that fluorine substitution reduces ring puckering, enhancing target fit .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups on the cyclobutyl ring) with logP and IC values .
Q. What synthetic strategies improve yield in amidation reactions of this compound?
- Coupling Agents : Use DCC (dicyclohexylcarbodiimide) or HATU with DMAP to activate the carboxylic acid, achieving >80% yield in peptide couplings .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophile accessibility, while low temperatures (−20°C) minimize side reactions .
- Protection/Deprotection : Temporarily protect the propynoic acid group as a methyl ester to prevent undesired cyclization during cyclobutyl functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
